Flunarizine hydrochloride

描述

氟桂利嗪二盐酸盐是一种选择性钙通道阻滞剂,具有结合钙调蛋白的性质和组胺 H1 受体阻断活性。 它主要用于偏头痛的预防、闭塞性周围血管疾病、中枢和周围起源的眩晕,以及作为癫痫治疗的辅助药物 .

准备方法

合成路线和反应条件

氟桂利嗪二盐酸盐是通过一个多步骤过程合成的,该过程包括 1-苄基-4-哌啶酮与 4-氟苄基氯反应生成 1-(4-氟苄基)-4-哌啶酮。然后,该中间体在碱的存在下与肉桂酰氯反应,生成氟桂利嗪。 最后一步是通过用盐酸处理将氟桂利嗪转化为其二盐酸盐形式 .

工业生产方法

氟桂利嗪二盐酸盐的工业生产通常涉及使用上述合成路线进行大规模合成。 该工艺针对高产率和高纯度进行了优化,并严格控制温度、压力和 pH 等反应条件,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型

氟桂利嗪二盐酸盐经历各种化学反应,包括:

氧化: 氟桂利嗪可以被氧化以形成相应的 N-氧化物。

还原: 还原反应可以将氟桂利嗪转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用.

主要产物

科学研究应用

Migraine Prophylaxis

Flunarizine has been extensively studied for its efficacy in migraine prevention. A meta-analysis involving 973 participants demonstrated that Flunarizine significantly reduces headache frequency when combined with Traditional Chinese Medicine decoctions compared to monotherapy .

| Study | Sample Size | Intervention | Outcome |

|---|---|---|---|

| Hou Yanping (2022) | 62 | Flunarizine + XueFu ZhuYu decoction | Improved effective rate |

| Liu Chang (2019) | 80 | Flunarizine + SanPain decoction | Reduced recurrence rate |

| Wu Yifeng (2022) | 44 | Flunarizine + SanPain decoction | Enhanced symptom relief |

Treatment of Vertigo

Flunarizine has shown promise in treating various forms of vertigo. Clinical trials indicate that it effectively alleviates dizziness associated with vestibular disorders. A study noted significant improvements in patients' symptoms after treatment with Flunarizine, confirming its efficacy through both subjective reports and objective measures like electronystagmography .

Peripheral Vascular Disease

In patients with occlusive peripheral vascular disease, Flunarizine improves blood flow and reduces symptoms related to poor circulation. Its vasodilatory properties make it beneficial for managing conditions where blood flow is compromised .

Epilepsy Management

While not a first-line treatment, Flunarizine can be used as an adjunct therapy for patients with refractory epilepsy. Its role here is limited but can provide additional support in managing seizures when conventional treatments fail .

Case Studies and Clinical Findings

Several case studies highlight the diverse applications of Flunarizine:

- A case report documented a patient who experienced significant mood disturbances after starting Flunarizine for migraine management, emphasizing the need for careful monitoring of psychiatric side effects during treatment .

- Another observational study showed that 90% of patients with vestibular migraines reported symptomatic improvement with Flunarizine compared to 32% on alternative medications, showcasing its effectiveness in this specific patient population .

Conclusion and Future Directions

This compound remains a valuable therapeutic agent in managing migraines, vertigo, and peripheral vascular diseases. Ongoing research continues to explore its potential in other areas such as movement disorders and psychiatric conditions related to calcium channel modulation.

Future studies should focus on long-term safety profiles, optimal dosing strategies, and comparative effectiveness against emerging therapies to solidify Flunarizine's role in clinical practice.

作用机制

氟桂利嗪二盐酸盐通过抑制通过心肌和血管膜孔的细胞外钙的流入来发挥作用。这种抑制降低了细胞内钙水平,导致平滑肌细胞松弛、冠状动脉和全身动脉扩张以及外周阻力降低。 此外,氟桂利嗪与钙调蛋白结合并阻断组胺 H1 受体,从而有助于其治疗作用 .

相似化合物的比较

类似化合物

维拉帕米: 另一种钙通道阻滞剂,用于类似适应症,但具有不同的化学结构和机制。

地尔硫卓: 一种钙通道阻滞剂,具有更广泛的心血管应用范围。

独特性

氟桂利嗪二盐酸盐的独特性在于其结合了钙通道阻滞、钙调蛋白结合和组胺 H1 受体阻断活性。 这种多方面机制使其在预防偏头痛和治疗眩晕方面特别有效,使其区别于其他钙通道阻滞剂 .

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms of flunarizine hydrochloride, and how are they experimentally validated?

this compound acts as a selective calcium entry blocker with calmodulin-binding properties and histamine H1 receptor antagonism . Its efficacy in migraine prophylaxis and vestibular disorders is attributed to its ability to inhibit calcium overload in neuronal cells, reducing excitotoxicity. Experimental validation typically involves:

- Electrophysiological assays to measure calcium channel blockade in cell lines (e.g., SH-SY5Y neuroblastoma cells).

- Histamine receptor binding studies using radiolabeled ligands (e.g., [³H]-mepyramine) to quantify H1 receptor affinity .

- In vivo models of cortical spreading depression (CSD) in rodents to assess migraine prophylaxis mechanisms.

Q. What standardized protocols are used to assess this compound’s efficacy in preclinical models of migraine?

Preclinical studies commonly employ:

- CSD induction models in rats, where CSD frequency is measured via electrocorticography before and after treatment .

- Behavioral assays for light aversion and mechanical allodynia in migraine-susceptible transgenic mice.

- Dosage ranges : 10–20 mg/kg/day orally, aligned with human equivalent dosing (5–10 mg/day) .

Q. How is this compound characterized for purity and stability in experimental settings?

- Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation .

- Purity criteria : ≥99% by elemental analysis (C: 65.41%, H: 5.91%, Cl: 14.85%) .

- Stability testing : Accelerated degradation studies under heat (40°C), humidity (75% RH), and light exposure (ICH Q1A guidelines) .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate this compound in combination therapies (e.g., neuroacid or traditional formulations)?

- Randomized controlled trials (RCTs) : Use double-blinding and active controls (e.g., topiramate) with crossover designs to minimize bias .

- Outcome measures : Include validated scales like the Dizziness Handicap Inventory (DHI) and hemodynamic parameters (e.g., vertebrobasilar artery blood flow velocity) .

- Statistical power : A sample size of ≥40 patients per group is recommended to detect a 30% reduction in vertigo frequency (α = 0.05, β = 0.2) .

Q. What methodological challenges arise when reconciling contradictory data on flunarizine’s efficacy across studies?

- Dose-response variability : Discrepancies may stem from differences in dosing regimens (e.g., 5 mg vs. 10 mg daily) or patient stratification (e.g., episodic vs. chronic migraine) .

- Confounding factors : Concomitant medications (e.g., antidepressants) or comorbidities (e.g., hypertension) require rigorous covariate adjustment in meta-analyses .

- Publication bias : Use funnel plots and Egger’s regression to assess asymmetry in systematic reviews .

Q. How can researchers optimize analytical methods for quantifying this compound in biological matrices?

- Sample preparation : Liquid-liquid extraction (LLE) with dichloromethane:isopropanol (3:1) improves recovery rates (>90%) from plasma .

- Detection limits : LC-MS/MS achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL, critical for pharmacokinetic studies .

- Matrix effects : Validate methods using six different plasma lots to control for ion suppression/enhancement .

Q. Methodological Recommendations

- Reproducibility : Report full experimental details (e.g., HPLC column type, mobile phase) per journal guidelines like the Beilstein Journal of Organic Chemistry .

- Ethical compliance : Adhere to ICH GCP guidelines for clinical trials, including adverse event monitoring (e.g., sedation, weight gain) .

属性

CAS 编号 |

30484-77-6 |

|---|---|

分子式 |

C26H27ClF2N2 |

分子量 |

441.0 g/mol |

IUPAC 名称 |

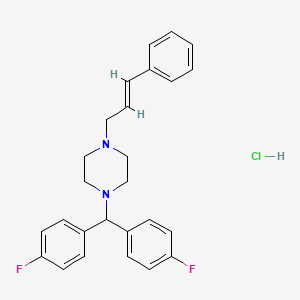

1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;hydrochloride |

InChI |

InChI=1S/C26H26F2N2.ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;/h1-15,26H,16-20H2;1H/b7-4+; |

InChI 键 |

NFKPPSNTQMFDIW-KQGICBIGSA-N |

SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

手性 SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

规范 SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

30484-77-6 27064-95-5 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

52468-60-7 (Parent) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Dihydrochloride, Flunarizine Flunarizin Flunarizine Flunarizine Dihydrochloride Flunarizine Hydrochloride Hydrochloride, Flunarizine R 14950 R-14950 R14950 Sibelium |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。